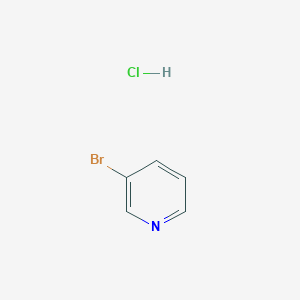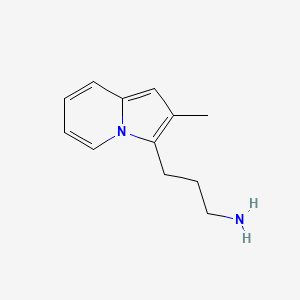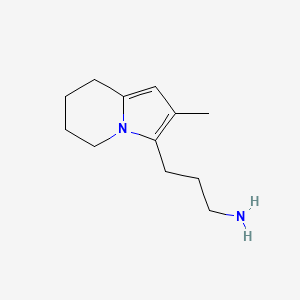
ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate, also known as EAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAPC belongs to the class of pyrrole derivatives and can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate may exert its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Biochemical and Physiological Effects
ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. Studies have shown that ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate can reduce the production of reactive oxygen species and inhibit lipid peroxidation. ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has also been shown to increase the activity of antioxidant enzymes, including superoxide dismutase and catalase. Additionally, ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments, including its low toxicity and high stability. ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate is also relatively easy to synthesize and purify. However, ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has some limitations, including its low solubility in water and its potential to form insoluble aggregates. Additionally, the mechanism of action of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate is not fully understood, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate research. One potential direction is to investigate the efficacy of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate in combination with other anticancer drugs. Another direction is to explore the potential of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate as a neuroprotective agent. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate and to optimize its pharmacokinetic properties. Overall, ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has shown promising results in scientific research for its potential therapeutic applications. Studies have shown that ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate exhibits antitumor, anti-inflammatory, and antioxidant properties. ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate has been shown to reduce the production of inflammatory cytokines and oxidative stress markers.
Eigenschaften
IUPAC Name |
ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(13)6-3-4-11-7(6)5-8(10)12/h3-4,11H,2,5H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFQDIKMABNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30314809 | |
| Record name | Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
CAS RN |
65523-04-8 | |
| Record name | NSC288720 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(2-amino-2-oxoethyl)-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30314809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



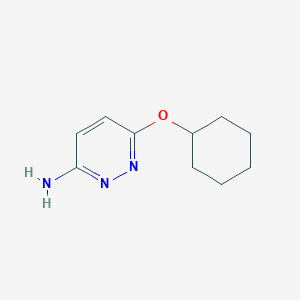
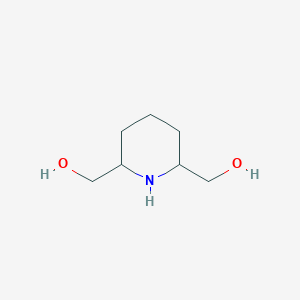


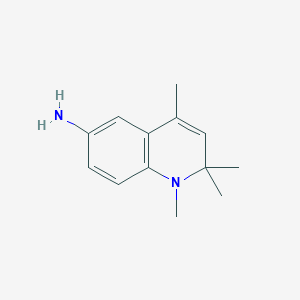
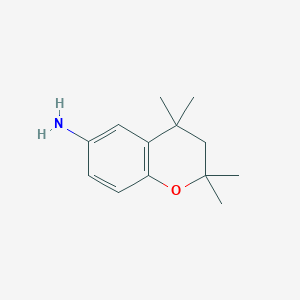

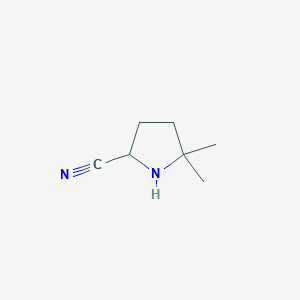

![N-[(6-iodoquinolin-4-yl)diazenyl]-N-methylmethanamine](/img/structure/B3356211.png)

